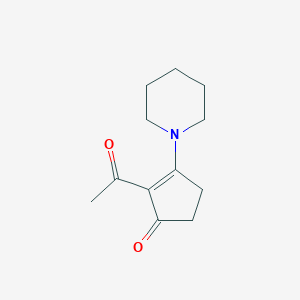
2-acetyl-3-(1-piperidinyl)-2-cyclopenten-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acetyl-3-(1-piperidinyl)-2-cyclopenten-1-one, also known as CPP-ACP, is a synthetic compound that has been extensively studied for its potential use in the field of dentistry. This compound has been shown to have a number of beneficial effects on tooth enamel, including remineralization and the prevention of tooth decay. In
作用機序
2-acetyl-3-(1-piperidinyl)-2-cyclopenten-1-one works by binding to tooth enamel and forming a protective layer over the surface of the tooth. This layer helps to prevent the loss of minerals from the tooth enamel, which can lead to tooth decay. This compound also helps to promote the remineralization of tooth enamel by providing a source of calcium and phosphate ions.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on tooth enamel. Research has shown that this compound can increase the mineral content of tooth enamel, improve the hardness of tooth enamel, and reduce the permeability of tooth enamel. This compound has also been shown to have antibacterial properties, which can help to prevent the growth of harmful bacteria in the mouth.
実験室実験の利点と制限
One of the advantages of using 2-acetyl-3-(1-piperidinyl)-2-cyclopenten-1-one in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. This compound is also relatively stable and can be stored for extended periods of time without significant degradation. One of the limitations of using this compound in lab experiments is that it is a synthetic compound that may not accurately reflect the properties of natural enamel.
将来の方向性
There are a number of potential future directions for research on 2-acetyl-3-(1-piperidinyl)-2-cyclopenten-1-one. One area of research could be to explore the use of this compound in combination with other compounds to enhance its remineralization and antibacterial properties. Another area of research could be to investigate the use of this compound in the prevention and treatment of dental caries in children. Finally, research could be conducted to explore the potential use of this compound in other areas of medicine, such as bone regeneration and wound healing.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown great promise in the field of dentistry. Research has shown that this compound has the ability to remineralize tooth enamel, prevent tooth decay, and reduce tooth sensitivity. This compound has also been shown to have antibacterial properties, which can help to prevent the growth of harmful bacteria in the mouth. While there are limitations to using this compound in lab experiments, there are also a number of potential future directions for research on this compound.
合成法
2-acetyl-3-(1-piperidinyl)-2-cyclopenten-1-one is synthesized by reacting 2-acetylcyclopentanone with piperidine in the presence of acetic anhydride. The resulting compound is a white crystalline powder that is soluble in water and ethanol.
科学的研究の応用
2-acetyl-3-(1-piperidinyl)-2-cyclopenten-1-one has been extensively studied for its potential use in the field of dentistry. Research has shown that this compound has the ability to remineralize tooth enamel, prevent tooth decay, and reduce tooth sensitivity. This compound has also been shown to have antibacterial properties, which can help to prevent the growth of harmful bacteria in the mouth.
特性
IUPAC Name |
2-acetyl-3-piperidin-1-ylcyclopent-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(14)12-10(5-6-11(12)15)13-7-3-2-4-8-13/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFUBNPKEUIPTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(CCC1=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5864457.png)
![N'-[(3,4-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5864459.png)

![N-(4-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5864480.png)

![7-ethyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5864493.png)
![4-fluorobenzaldehyde [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone](/img/structure/B5864494.png)
![2-{[2-(4-morpholinyl)ethoxy]carbonyl}benzoic acid](/img/structure/B5864501.png)

![3-methoxy-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5864545.png)
![2-[(4,5-dihydro-1,3-thiazol-2-ylthio)methyl]benzonitrile](/img/structure/B5864560.png)
![{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5864568.png)

![1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5864579.png)